1,2-Thiazole-5(2H)-thione
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Overview
Description
5-Isothiazolethiol is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure.
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method involves the condensation of thiohydroxylamine with α,β-unsaturated carbonyl compounds.
Metal-Catalyzed Approaches: Recent advancements have introduced metal-catalyzed methods, such as palladium-catalyzed cross-coupling reactions, which allow for the synthesis of densely substituted isothiazoles.
Ring Rearrangements: Another approach involves the rearrangement of thiadiazoles under specific conditions to form isothiazoles.
Industrial Production Methods: Industrial production often utilizes scalable methods such as metal-catalyzed cross-coupling reactions due to their efficiency and ability to produce high yields of the desired product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isothiazoles.
Scientific Research Applications
5-Isothiazolethiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-Isothiazolethiol exerts its effects involves the interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways . In cancer research, it has been shown to inhibit enzymes such as topoisomerase, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Thiazole: Another sulfur-containing heterocycle, but with different reactivity and applications.
Isoxazole: Contains an oxygen atom instead of sulfur, leading to different chemical properties and uses.
Uniqueness: 5-Isothiazolethiol is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
61006-10-8 |
---|---|
Molecular Formula |
C3H3NS2 |
Molecular Weight |
117.20 g/mol |
IUPAC Name |
2H-1,2-thiazole-5-thione |
InChI |
InChI=1S/C3H3NS2/c5-3-1-2-4-6-3/h1-2,4H |
InChI Key |
XXYDUYVNVIQPBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNSC1=S |
Origin of Product |
United States |
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